molecular formula C14H15ClFN B1448078 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride CAS No. 1427379-05-2

1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1448078
CAS No.: 1427379-05-2
M. Wt: 251.72 g/mol
InChI Key: GGFDDAIUUBFEES-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (: 1427379-05-2) is an organic compound of the amine class with a molecular formula of C 14 H 15 ClFN and a molecular weight of 251.73 g/mol [ ]. This fine chemical is supplied as a powder and is recommended to be stored at room temperature [ ]. The compound is identified by several registry numbers, including MDL Number MFCD23144159 and PubChem CID 71757810, which aid in its specific identification and sourcing in research contexts [ ]. The core structure of this compound, a biphenyl system with a fluorophenyl substituent and a chiral center, makes it a valuable intermediate in medicinal chemistry and drug discovery research [ ]. While specific applications for this exact molecule are not publicly detailed, its structural features are commonly associated with the development of bioactive molecules. Related compounds with similar fluorophenyl and amine-containing backbones are investigated as key intermediates for crop protection fungicides, demonstrating the utility of this chemical family in agrochemical research [ ]. Researchers utilize this building block to synthesize and explore novel compounds for various scientific applications. Handling and Safety: As a standardized safety data sheet (SDS) was not available in the search results, researchers must request and consult the specific SDS from the supplier prior to handling. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use [ ].

Properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h2-10H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFDDAIUUBFEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, also known as 4-Fluorophenyl-phenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C15H16ClFN
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 374898-01-8

The compound acts primarily as a selective inhibitor of the dopamine transporter (DAT). Research indicates that compounds with similar structures can modulate dopamine levels in the brain, which is crucial for various neurological functions and behaviors.

Dopamine Transporter Inhibition

This compound has been studied for its inhibitory effects on DAT. This inhibition can lead to increased levels of dopamine in synaptic clefts, potentially influencing behaviors associated with reward and motivation.

Case Studies and Research Findings

  • Study on Psychostimulant Abuse :
    A study highlighted the effectiveness of DAT inhibitors in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. The compound was evaluated in preclinical models where it demonstrated a significant reduction in drug-seeking behavior without exhibiting psychostimulant effects itself .
  • Structure-Activity Relationship Analysis :
    A series of analogs were synthesized to evaluate their binding affinities at DAT and other receptors. The findings indicated that modifications to the phenyl groups could enhance DAT affinity and selectivity. For instance, certain derivatives showed improved binding constants (Ki) compared to the parent compound .
  • Pharmacokinetics :
    The pharmacokinetic profile of this compound suggests moderate metabolic stability, making it a candidate for further development in therapeutic applications targeting dopamine dysregulation .

Comparative Activity Table

CompoundDAT Inhibition (Ki, nM)Selectivity Ratio (hERG/DAT)Metabolic Stability
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl23028Moderate
Analog A2315High
Analog B15030Low

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety profiles for similar compounds suggest that they may exhibit dose-dependent effects. Further studies are needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl C₁₄H₁₃ClF₂N 268.71 Biphenyl with para-fluorine Enhanced lipophilicity; potential CNS activity due to aromatic stacking
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₅ClF₂N 203.69 Fluorophenyl with geminal methyl groups Rigidified amine backbone; antidepressant/psychedelic analog
2-(4-(4-Methoxyphenoxy)phenyl)ethan-1-amine HCl C₁₅H₁₈ClNO₂ 295.76 Methoxyphenoxy at para position Increased electron density; possible serotonin receptor modulation
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl C₁₀H₁₁ClFN₃O 243.67 Oxadiazole ring with fluorophenyl Heterocyclic bioisostere; improved metabolic stability
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine HCl (2C-T) C₁₁H₁₈ClNO₂S 263.78 Dimethoxy and methylthio groups at 2,5,4-positions Classic psychedelic scaffold; 5-HT₂A receptor agonist

Key Differences and Implications

Substituent Effects on Lipophilicity: The biphenyl-fluorine group in the target compound increases logP compared to methoxyphenoxy (Table 1), favoring blood-brain barrier penetration . The oxadiazole-containing analog (C₁₀H₁₁ClFN₃O) has reduced lipophilicity due to polar heterocycles but offers resistance to oxidative metabolism .

Methylthio and dimethoxy groups in 2C-T (Table 1) enhance electron donation, a hallmark of serotonin receptor agonists .

Biological Activity Trends :

  • Psychedelic analogs like 2C-T exhibit potent 5-HT₂A activation (EC₅₀ < 10 nM), whereas the target compound’s biphenyl structure may shift activity toward trace amine-associated receptors (TAARs) .
  • Fluorine substitution in the para position (common across analogs) is associated with prolonged half-life due to reduced CYP450-mediated metabolism .

Preparation Methods

Reductive Amination of 4-(4-Fluorophenyl)acetophenone

One common route involves the reductive amination of 4-(4-fluorophenyl)acetophenone with ammonia or amine sources to yield the corresponding amine, which is then converted to the hydrochloride salt.

  • Procedure Highlights:

    • The ketone is reacted with ammonia or an amine under reductive conditions, often using hydrogenation catalysts or chemical reductants.
    • The crude amine is then treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.
  • Typical Conditions:

    • Solvent: Alcoholic solvents or polar aprotic solvents.
    • Temperature: Elevated temperatures (e.g., 80–145 °C).
    • Time: 18–24 hours for complete conversion.
  • Yield:

    • Yields around 80–87% have been reported under optimized conditions.

This method is supported by procedures involving similar substituted ethanamines, where reductive amination is a key step to introduce the amine functionality on the ethanone precursor.

Coupling of Acid Chlorides with Amines

Another approach involves the synthesis of amide intermediates by coupling acid chlorides of substituted phenylacetic acids with amines, followed by reduction to the corresponding amines.

  • Procedure Highlights:

    • Preparation of acid chloride from 4-(4-fluorophenyl)phenylacetic acid.
    • Coupling with an amine such as (R)-(+)-α-methylbenzylamine under coupling agents like TCFH/NMI or DCC/NHS.
    • Subsequent reduction of amide to amine, often via catalytic hydrogenation or chemical reducing agents.
  • Reaction Conditions:

    • Use of coupling agents at room temperature or slightly elevated temperatures.
    • Purification by chromatography or crystallization.
  • Example:

    • Suzuki or Sonogashira coupling reactions have been used to build biphenyl analogues prior to amination steps.

Metal-Free Synthesis via Imine Intermediates

A metal-free synthetic route involves the formation of imine intermediates from benzophenone imine and subsequent reaction with fluorinated aldehydes.

  • Procedure Highlights:

    • Formation of N-[1-(4-fluorophenyl)but-3-en-1-yl]-1,1-diphenylmethanimine by condensation of benzophenone imine with 4-fluorobenzaldehyde.
    • Subsequent hydrolysis and reduction steps to yield the corresponding amine.
  • Conditions:

    • Ambient temperature stirring with molecular sieves.
    • Reaction times of 6 hours or more.
  • Yields:

    • High yields (~98%) of imine intermediates have been reported, facilitating efficient synthesis of the target amine after further processing.

Representative Data Table of Preparation Conditions and Yields

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Reductive Amination 4-(4-Fluorophenyl)acetophenone Ammonia/amine, H2 catalyst, 80–145 °C, 18–24 h 81–87 Followed by HCl salt formation
Acid Chloride Coupling + Reduction 4-(4-Fluorophenyl)phenylacetic acid chloride TCFH/NMI or DCC/NHS, amine coupling, reduction Variable Multi-step, includes Suzuki coupling
Metal-Free Imine Formation Benzophenone imine + 4-fluorobenzaldehyde HFIP solvent, molecular sieves, room temp, 6 h ~98 Imine intermediate for further steps

Detailed Research Findings and Notes

  • Coupling Agents and Conditions: The use of coupling agents such as TCFH (tetrachlorofluoroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) facilitates amide bond formation under mild conditions, which is crucial for preserving sensitive substituents like fluorine on the aromatic ring.

  • Purification Techniques: After synthesis, the amine hydrochloride salt is typically purified by recrystallization from solvents like dichloromethane/hexane or by silica gel chromatography to ensure high purity and yield.

  • Fluorine Stability: The fluorine substituent on the phenyl ring remains stable under the described synthetic conditions, including reductive amination and coupling reactions, which is critical for maintaining the compound's desired properties.

  • Alternative Synthetic Routes: Some literature explores nucleophilic fluorination and Mitsunobu reactions for related compounds, but these are less commonly applied directly to this target amine hydrochloride.

Q & A

What are the recommended synthetic routes for 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Basic Research Question
A standard approach involves coupling 4-fluorophenylboronic acid with bromobenzene derivatives via Suzuki-Miyaura cross-coupling to form the biphenyl scaffold, followed by reductive amination to introduce the ethylamine group. Optimization of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical for yield enhancement. For example, lithium aluminum hydride (LiAlH₄) under anhydrous conditions is often used for selective reduction of ketones to amines . Statistical design of experiments (DoE), such as factorial designs, can systematically identify optimal parameters like reagent stoichiometry or reaction time while minimizing trial numbers .

How should researchers address contradictions in spectroscopic data (e.g., NMR, LC-MS) during structural validation of this compound?

Advanced Research Question
Discrepancies in NMR shifts or LC-MS fragmentation patterns may arise from impurities, residual solvents, or stereochemical variations. For example, residual HCl from the hydrochloride salt could affect pH-sensitive NMR signals. Researchers should:

  • Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).
  • Use orthogonal techniques like X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups.
  • Validate purity via HPLC with diode-array detection (DAD) to rule out co-eluting impurities .
    Documentation of solvent history and recrystallization methods is essential to resolve such contradictions .

What safety protocols are mandatory for handling this compound in laboratory settings?

Basic Research Question
Mandatory precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and synthesis steps due to potential inhalation hazards (acute toxicity Category 4 per EU-GHS) .
  • Waste disposal: Segregate halogenated organic waste for professional treatment to avoid environmental release of fluorinated byproducts .
    Emergency protocols (e.g., eye flushing with water for 15+ minutes) must be posted in workspaces .

How can computational methods improve the design of derivatives or analogs for target-specific studies?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization for enhanced receptor binding. Molecular docking simulations with enzymes or transporters (e.g., monoamine transporters) can prioritize derivatives with favorable steric and electronic profiles. For example, fluorophenyl groups may enhance blood-brain barrier permeability via increased lipophilicity . ICReDD’s reaction path search tools can also identify novel synthetic pathways for analog libraries .

What strategies validate the stability of this compound under varying storage conditions?

Advanced Research Question
Stability studies should:

  • Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 6 months) with LC-MS tracking.
  • Assess hygroscopicity by Karl Fischer titration, as hydrochloride salts often absorb moisture.
  • Use differential scanning calorimetry (DSC) to identify phase transitions or decomposition temperatures.
    Long-term storage at -20°C in airtight, light-resistant containers is recommended, with periodic requalification of reference standards .

How can researchers mitigate batch-to-batch variability in synthesis?

Basic Research Question
Variability arises from inconsistent reagent quality or reaction quenching. Mitigation strategies include:

  • Strict quality control (QC) of starting materials (e.g., ≥98% purity via supplier CoA).
  • In-process monitoring (e.g., TLC or inline FTIR) to track reaction progression.
  • Standardized workup protocols (e.g., pH adjustment for hydrochloride precipitation) .
    Documenting deviations in reaction logs aids root-cause analysis .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Advanced Research Question
High-resolution mass spectrometry (HR-MS) coupled with charged aerosol detection (CAD) quantifies non-UV-active impurities. For halogenated byproducts, ICP-MS detects residual fluorine or chlorine. Method validation should follow ICH Q2(R1) guidelines, including spike-recovery tests and LOQ/LOD determination .

How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question
The 4-fluorophenyl group increases metabolic stability by resisting cytochrome P450 oxidation. In vivo studies in rodents can assess bioavailability via plasma LC-MS/MS. Computational ADMET models predict enhanced lipophilicity (logP) and blood-brain barrier penetration, critical for CNS-targeted agents .

What are the ethical and regulatory considerations for using this compound in animal studies?

Basic Research Question
Comply with institutional animal care protocols (IACUC) for dosing and humane endpoints. Material Safety Data Sheets (SDS) must be reviewed for toxicity data (e.g., LD50). Documentation of compound purity (≥98%) is required to exclude confounding effects from impurities .

How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question
Re-evaluate force field parameters or solvation models in simulations. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides direct binding affinity measurements. Contradictions may indicate unaccounted stereochemistry or aggregation effects, necessitating re-synthesis of enantiomerically pure batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
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1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride

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